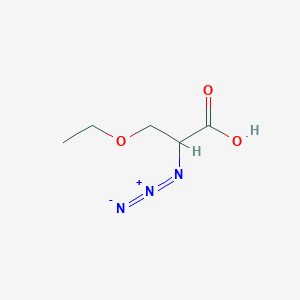

2-Azido-3-ethoxypropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Azido-3-ethoxypropanoic acid is an organic compound characterized by the presence of an azido group (-N3) and an ethoxy group (-OCH2CH3) attached to a propanoic acid backbone

Mécanisme D'action

Target of Action

Azides are known to be versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of rna . Therefore, it can be inferred that 2-Azido-3-ethoxypropanoic acid may interact with RNA molecules in the cell.

Mode of Action

Azides, in general, are known to participate in various chemical reactions, including intermolecular or intramolecular reactions, under thermal, catalyzed, or noncatalyzed conditions . These reactions can lead to the synthesis of various heterocyclic compounds .

Biochemical Pathways

Given that azides are used for the functionalization of rna , it can be speculated that this compound may influence RNA-related biochemical pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-3-ethoxypropanoic acid typically involves the azidation of 3-ethoxypropanoic acid. One common method includes the reaction of 3-ethoxypropanoic acid with sodium azide (NaN3) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction is usually carried out under controlled temperature conditions to ensure the stability of the azido group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the potentially explosive azido group .

Analyse Des Réactions Chimiques

Types of Reactions

2-Azido-3-ethoxypropanoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).

Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

Amines: From reduction of the azido group.

Triazoles: From cycloaddition reactions.

Applications De Recherche Scientifique

2-Azido-3-ethoxypropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of various heterocycles and other complex organic molecules.

Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules.

Industry: Used in the production of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Azido-2-hydroxypropanoic acid

- 2-Azido-3-hydroxypropanoic acid

- 3-Azido-2-ethoxypropanoic acid

Uniqueness

2-Azido-3-ethoxypropanoic acid is unique due to the presence of both an azido group and an ethoxy group on the same propanoic acid backbone. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other similar compounds .

Activité Biologique

Introduction

2-Azido-3-ethoxypropanoic acid is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an azido group (−N3) and an ethoxy group (−OCH2CH3) attached to a propanoic acid backbone. Its molecular formula is C5H8N3O2 with a molecular weight of approximately 158.14 g/mol. The azido group is known for its ability to participate in various chemical reactions, making this compound a versatile candidate for further research.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anti-inflammatory Effects : There is evidence indicating that this compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

- Cytotoxicity : Research has shown that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting its potential use as an anticancer agent.

Antimicrobial Activity

A study conducted by researchers demonstrated that this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate effectiveness compared to standard antibiotics.

Anti-inflammatory Effects

In vitro assays revealed that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in managing conditions characterized by excessive inflammation.

Cytotoxicity in Cancer Cells

A notable study evaluated the cytotoxic effects of this compound on human ovarian cancer cell lines (OVCAR5 and SKOV3). The results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values of 15 µM for OVCAR5 and 20 µM for SKOV3 cells after 24 hours of treatment. Western blot analysis confirmed the activation of caspases, reinforcing its role as a potential anticancer agent.

Data Summary Table

Propriétés

IUPAC Name |

2-azido-3-ethoxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O3/c1-2-11-3-4(5(9)10)7-8-6/h4H,2-3H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNONIIIBKMYIAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.